molecular formula C8H12N2O B13327917 1,3-Diazaadamantan-6-one

1,3-Diazaadamantan-6-one

Katalognummer: B13327917
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: BDWJSGMOFNDOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diazaadamantan-6-one is a nitrogen-containing analog of adamantane, characterized by the presence of nitrogen atoms in its structure. This compound is part of the broader class of azaadamantanes, which have garnered significant interest due to their unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diazaadamantan-6-one can be synthesized through the condensation of hexamethylenetetramine with various ketones. For example, the condensation with 4-phenylbutan-2-one (jasmarol) and its derivatives, such as raspberry ketone, anisylacetone, and vanillylacetone, yields different derivatives of this compound . The reaction typically involves the use of acetic acid as a catalyst and proceeds under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diazaadamantan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties. For example, tetraaryl-substituted derivatives have been synthesized and studied for their unique electronic and structural characteristics .

Wissenschaftliche Forschungsanwendungen

1,3-Diazaadamantan-6-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit viral replication by targeting viral proteins. The compound’s unique structure allows it to interact with biological targets in a way that can modulate their activity, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Diazaadamantan-6-one can be compared with other similar compounds, such as:

    1,3,5-Triazaadamantane: Contains an additional nitrogen atom, leading to different chemical and biological properties.

    Adamantane: The parent hydrocarbon structure, which lacks nitrogen atoms and has different solubility and biological activity.

    Tetraaryl-1,3-Diazaadamantan-6-ones:

The uniqueness of this compound lies in its balance of hydrophilicity and biological activity, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2

InChI-Schlüssel

BDWJSGMOFNDOAD-UHFFFAOYSA-N

Kanonische SMILES

C1C2CN3CC(C2=O)CN1C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.